molecular formula C3H6ClO2P B14737189 2-Chloro-4-methyl-1,3,2-dioxaphospholane CAS No. 6362-86-3

2-Chloro-4-methyl-1,3,2-dioxaphospholane

Cat. No.: B14737189
CAS No.: 6362-86-3
M. Wt: 140.50 g/mol
InChI Key: CJOGVHAUJHBLPB-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C3H6ClO2P. It is a cyclic phosphite ester, characterized by a five-membered ring containing phosphorus, oxygen, and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methyl-1,3,2-dioxaphospholane can be synthesized through the reaction of propylene glycol with phosphorus trichloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Phosphite esters, phosphoramidates, and phosphorothioates.

    Oxidation Reactions: Phosphonates and phosphates.

    Hydrolysis: Phosphoric acid derivatives.

Scientific Research Applications

2-Chloro-4-methyl-1,3,2-dioxaphospholane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-1,3,2-dioxaphospholane involves its reactivity as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophiles, such as alcohols and amines, through a substitution reaction. This reactivity is facilitated by the presence of the chlorine atom, which acts as a leaving group, allowing the phosphorus atom to form new bonds with nucleophiles .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-methyl-1,3,2-dioxaphospholane is unique due to its specific balance of reactivity and steric properties. The presence of the methyl group provides a slight steric hindrance, which can influence its reactivity compared to other similar compounds. This makes it a valuable reagent in selective phosphorylation reactions .

Properties

IUPAC Name

2-chloro-4-methyl-1,3,2-dioxaphospholane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClO2P/c1-3-2-5-7(4)6-3/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOGVHAUJHBLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COP(O1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979831
Record name 2-Chloro-4-methyl-1,3,2-dioxaphospholane
Source EPA DSSTox
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Molecular Weight

140.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6362-86-3
Record name 2-Chloro-4-methyl-1,3,2-dioxaphospholane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6362-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methyl-1,3,2-dioxaphospholane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-methyl-1,3,2-dioxaphospholane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methyl-1,3,2-dioxaphospholane
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